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molecular formula C8H7FN2O B8746789 5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B8746789
M. Wt: 166.15 g/mol
InChI Key: FVOHWPJRIZOVFW-UHFFFAOYSA-N
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Patent
US05574038

Procedure details

A solution of 4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one (XXII, EXAMPLE 23, 6.13 g) in 75 ml of methanol saturated with HCI(g) is stirred at 20°-25° for 7.5 hr. The solvent is then removed under reduced pressure and aqueous sodium bicarbonate is added to the residue. The solid is collected and washed with a small amount of water and then dichloromethane and dried to give the title compound, mp 246°-248° NMR (CDCl3) 4.04, 4.10, 6.54, 6.63-6.74 and 8.54 δ.
Name
4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one
Quantity
6.13 g
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[F:18])[NH:11][C:10](=[O:19])[CH2:9]1)=O)(C)(C)C>CO>[F:18][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:17]=1[NH:8][CH2:9][C:10](=[O:19])[NH:11]2

Inputs

Step One
Name
4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one
Quantity
6.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NC2=CC=CC(=C12)F)=O
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed under reduced pressure and aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
is added to the residue
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dichloromethane and dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C2NCC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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